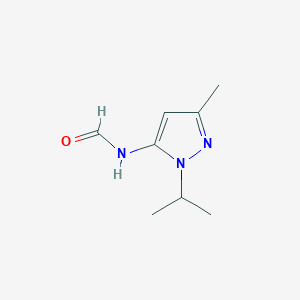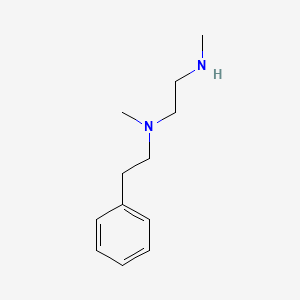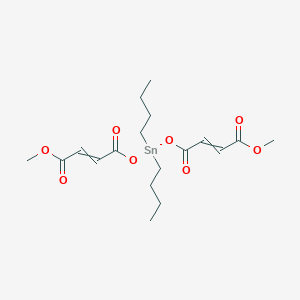
di-N-butylbis(methylmaleate)tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-N-butylbis(methylmaleate)tin: is an organotin compound with the molecular formula C18H28O8Sn and a molar mass of 491.12 g/mol . This compound is characterized by its unique structure, which includes two butyl groups and two methylmaleate groups bonded to a tin atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-N-butylbis(methylmaleate)tin can be synthesized through the reaction of dibutyltin oxide with methylmaleic anhydride in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Di-N-butylbis(methylmaleate)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The butyl or methylmaleate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Di-N-butylbis(methylmaleate)tin is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .
Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to interact with cellular pathways and induce apoptosis in cancer cells is of particular interest .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and as a catalyst in the synthesis of various chemicals .
Wirkmechanismus
The mechanism by which di-N-butylbis(methylmaleate)tin exerts its effects involves its interaction with cellular components. The tin center can coordinate with various biomolecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes, disruption of cell membranes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Dibutyltin dichloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in organic synthesis with different functional groups.
Uniqueness: Di-N-butylbis(methylmaleate)tin is unique due to its specific structure, which imparts distinct reactivity and applications. Its dual functional groups (butyl and methylmaleate) allow for versatile chemical interactions, making it valuable in various fields.
Eigenschaften
Molekularformel |
C18H28O8Sn |
|---|---|
Molekulargewicht |
491.1 g/mol |
IUPAC-Name |
4-O-[dibutyl-(4-methoxy-4-oxobut-2-enoyl)oxystannyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
WNDWDJLPMLWBHW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


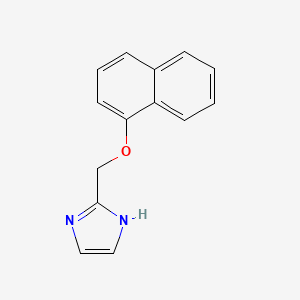
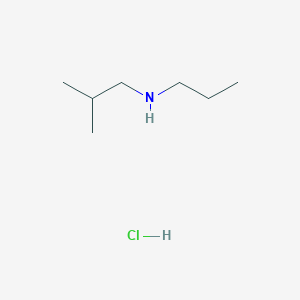

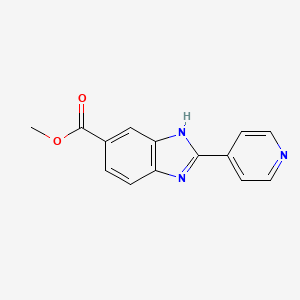
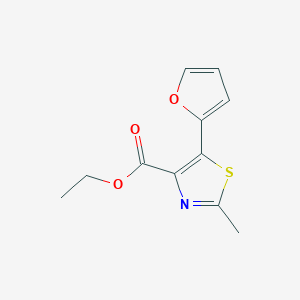

![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
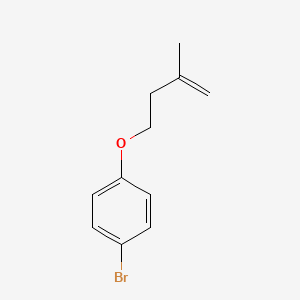
![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
